4-oxo-4aH-quinazoline-2-carboxylic acid
Description
4-Oxo-4aH-quinazoline-2-carboxylic acid is a heterocyclic compound featuring a quinazoline core substituted with a carboxylic acid group at position 2 and a ketone group at position 2. Quinazoline derivatives are renowned for their diverse biological activities, including antimicrobial, anticancer, and central nervous system (CNS) modulation properties . The 4-oxo group enhances electrophilicity, facilitating interactions with biological targets, while the carboxylic acid moiety contributes to solubility and hydrogen-bonding capabilities .
Properties
Molecular Formula |
C9H6N2O3 |
|---|---|
Molecular Weight |
190.16 g/mol |
IUPAC Name |
4-oxo-4aH-quinazoline-2-carboxylic acid |
InChI |
InChI=1S/C9H6N2O3/c12-8-5-3-1-2-4-6(5)10-7(11-8)9(13)14/h1-5H,(H,13,14) |
InChI Key |
IGXLLVZLJICZMR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2C(=NC(=NC2=O)C(=O)O)C=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-oxo-4aH-quinazoline-2-carboxylic acid can be achieved through various methods. One common approach involves the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions. Another method includes the use of microwave-assisted reactions, which have been shown to improve yields and reduce reaction times .
Industrial Production Methods
Industrial production of quinazoline derivatives often employs microwave-assisted synthesis due to its efficiency and scalability. This method allows for the rapid production of large quantities of the compound with high purity .
Chemical Reactions Analysis
Types of Reactions
4-oxo-4aH-quinazoline-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming 4-hydroxyquinazoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and amines are used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include quinazoline N-oxides, 4-hydroxyquinazoline derivatives, and various substituted quinazolines with different functional groups .
Scientific Research Applications
4-oxo-4aH-quinazoline-2-carboxylic acid has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex quinazoline derivatives.
Biology: The compound is used in the study of enzyme inhibitors and receptor antagonists.
Medicine: Quinazoline derivatives have shown potential as anticancer, antiviral, and antibacterial agents.
Industry: The compound is used in the development of new materials and as a precursor for various pharmaceuticals
Mechanism of Action
The mechanism of action of 4-oxo-4aH-quinazoline-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. In receptor-mediated pathways, it can act as an antagonist, preventing the binding of natural ligands and modulating signal transduction pathways .
Comparison with Similar Compounds
4-Oxo-1,4-Dihydroquinoline-2-Carboxylic Acid
- Structure: Differs by a partially saturated quinoline ring instead of a fully aromatic quinazoline system.
- Key Functional Groups: Carboxylic acid (C2), ketone (C4), and a dihydroquinoline backbone.
- Physicochemical Properties : Reduced aromaticity compared to quinazoline analogs may lower lipophilicity, enhancing aqueous solubility.
4-Oxo-4H-Quinolizine-3-Carboxylic Acid Derivatives
- Structure: Features a quinolizine ring system fused with a pyridine ring, differing in ring connectivity from quinazoline.
- Key Functional Groups: Carboxylic acid (C3), ketone (C4), and an amino group introduced via Na₂S₂O₄ reduction .
- Synthetic Notes: Nitration and reduction steps require precise control to minimize by-products.
4-Hydroxy-2-Oxo-1,2-Dihydroquinoline-3-Carboxylic Acid Derivatives
4-Oxo-3,4-Dihydroquinazoline-2-Carbohydrazide
4-Oxo-5H-1,2,4-Triazolo[1,5-a]Quinoxaline-2-Carboxylic Acid
- Structure: Triazoloquinoxaline fused system instead of quinazoline.
- Key Functional Groups : Carboxylic acid (C2), ketone (C4), and triazole ring.
- Electronic Effects : The triazole ring introduces additional nitrogen atoms, altering electronic distribution and binding affinity .
Data Table: Comparative Analysis of Key Compounds
Key Findings and Insights
- Functional Group Influence : Carboxylic acids enhance solubility but may limit blood-brain barrier penetration; amides and hydrazides offer a balance between activity and bioavailability .
- Synthetic Challenges: Nitration and reduction steps in quinolizine synthesis require precise control to avoid side reactions .
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